molecular formula C8H3ClF4N2 B13430560 2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole

2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B13430560
M. Wt: 238.57 g/mol
InChI Key: QVRIQAXSDUXZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a chemical compound that belongs to the benzimidazole family This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the introduction of chlorine, fluorine, and trifluoromethyl groups onto the benzimidazole ring. One common method involves the reaction of 2-chloro-6-fluoroaniline with trifluoromethyl iodide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
  • 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline
  • Trifluoromethylpyridines

Uniqueness

2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to the benzimidazole ring. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to degradation, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H3ClF4N2

Molecular Weight

238.57 g/mol

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2/c9-7-14-5-2-3(10)1-4(6(5)15-7)8(11,12)13/h1-2H,(H,14,15)

InChI Key

QVRIQAXSDUXZIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)Cl)F

Origin of Product

United States

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